2-(Penta-2,4-dien-2-yl)pyridine
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Overview
Description
2-(Penta-2,4-dien-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a penta-2,4-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-2,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with penta-2,4-dien-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, allowing it to act as a nucleophile and attack the penta-2,4-dien-2-yl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Penta-2,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of this compound.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-(Penta-2,4-dien-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Penta-2,4-dien-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to bind to viral proteins and inhibit their function. Similarly, its antibacterial activity could result from disrupting bacterial cell membranes or interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but with different substituents, leading to variations in their chemical and biological properties.
Pyridin-2-ol: Another pyridine derivative with distinct reactivity due to the presence of a hydroxyl group.
Uniqueness
2-(Penta-2,4-dien-2-yl)pyridine is unique due to its penta-2,4-dien-2-yl substituent, which imparts specific chemical reactivity and potential biological activities not observed in other pyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
CAS No. |
60499-19-6 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-penta-2,4-dien-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-3-6-9(2)10-7-4-5-8-11-10/h3-8H,1H2,2H3 |
InChI Key |
FBFVWNDFGRAUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C1=CC=CC=N1 |
Origin of Product |
United States |
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